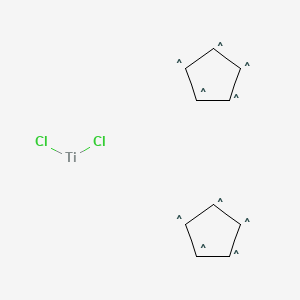
Bis(cyclopentadienyl)titanium dichloride, 99+% (Titanocene dichloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclopentadienyl)titanium dichloride: Titanocene dichloride , is a coordination complex with the chemical formula (C5H5)2TiCl2 . This compound is notable for its applications in organic synthesis, catalysis, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanocene dichloride can be synthesized through the reaction of titanium tetrachloride (TiCl4) with cyclopentadiene (C5H6). The reaction typically occurs in a solvent such as ether or benzene at temperatures around 0°C to room temperature. The general reaction can be represented as: $$\text{TiCl}_4 + 2 \text{C}_5\text{H}_6 \rightarrow \text{(C}_5\text{H}_5)_2\text{TiCl}_2 + 2 \text{HCl}$$
Industrial Production Methods: On an industrial scale, the synthesis of Titanocene dichloride involves similar reaction conditions but is carried out in large reactors with continuous monitoring to ensure product purity and yield. The process may also include purification steps such as recrystallization to obtain the desired 99+% purity.
Chemical Reactions Analysis
Types of Reactions: Titanocene dichloride undergoes various types of reactions, including:
Oxidation: It can be oxidized to form titanocene dioxide (Cp2TiO2) by reacting with oxygen or peroxides.
Reduction: Reduction reactions can produce titanocene hydride (Cp2TiH2) when treated with hydrogen gas.
Substitution: The chloride ligands can be substituted with other ligands such as alcohols, amines, or phosphines.
Common Reagents and Conditions:
Oxidation: Oxygen, hydrogen peroxide, or organic peroxides.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Alcohols, amines, phosphines, and various solvents.
Major Products Formed:
Titanocene dioxide (Cp2TiO2)
Titanocene hydride (Cp2TiH2)
Substituted titanocenes with different ligands.
Scientific Research Applications
Titanocene dichloride has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in olefin polymerization and hydrogenation reactions.
Medicinal Chemistry: Titanocene dichloride has been studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Organic Synthesis: It is employed in various organic transformations, including the activation of small molecules and the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism by which Titanocene dichloride exerts its effects involves its interaction with biological molecules and pathways:
Molecular Targets: It interacts with DNA and proteins, leading to the disruption of cellular processes.
Pathways Involved: The compound can induce oxidative stress and generate reactive oxygen species, which contribute to its cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Titanocene dichloride is compared with other similar compounds such as:
Ferrocene (Fe(C5H5)2): Another metallocene with iron as the central metal, used in catalysis and materials science.
Cobaltocene (Co(C5H5)2): Similar to ferrocene but with cobalt, used in organic synthesis and as a reducing agent.
Nickelocene (Ni(C5H5)2): Contains nickel and is used in catalysis and as a precursor for nickel-based materials.
Titanocene dichloride is unique due to its titanium center, which imparts distinct chemical properties and reactivity compared to other metallocenes.
Properties
InChI |
InChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLWATAZDMHTSH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Ti]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
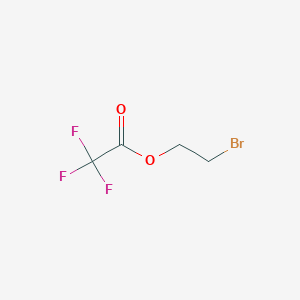
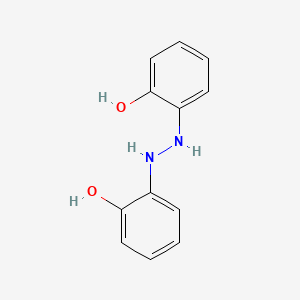
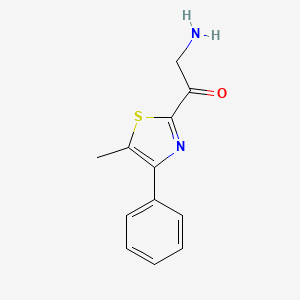
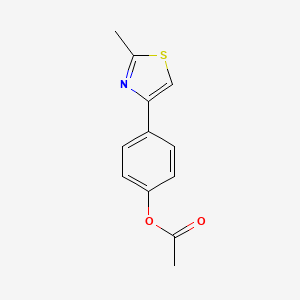
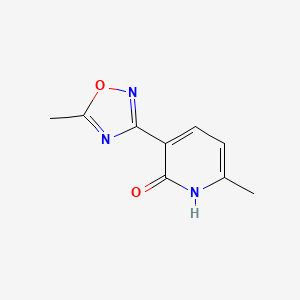
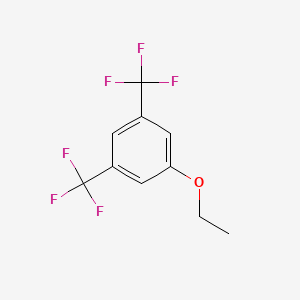
![(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide](/img/structure/B8047660.png)
![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B8047664.png)
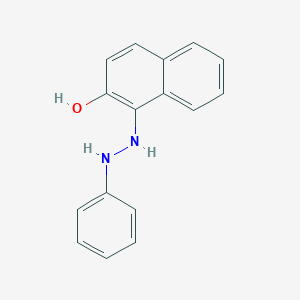
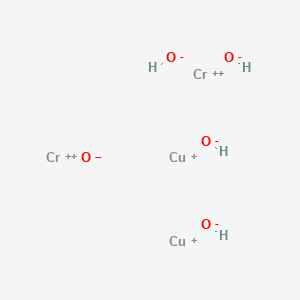
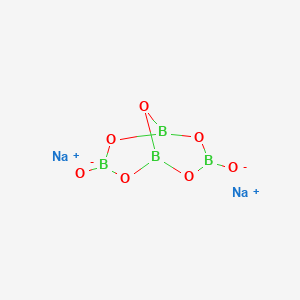
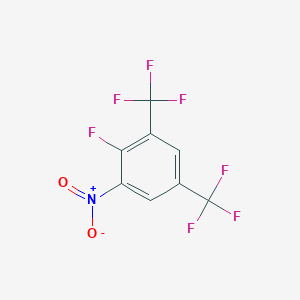
![Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate](/img/structure/B8047701.png)
![N'-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B8047709.png)
